molecular formula C5H9F2N3O2 B079140 1,3-Bis(2-fluoroethyl)-1-nitrosourea CAS No. 13908-91-3

1,3-Bis(2-fluoroethyl)-1-nitrosourea

Cat. No. B079140
CAS RN: 13908-91-3
M. Wt: 181.14 g/mol
InChI Key: GWRLHZIGYXCDKL-UHFFFAOYSA-N
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Description

1,3-Bis(2-fluoroethyl)-1-nitrosourea is a chemical compound that contains 19 bonds in total, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea derivative .


Synthesis Analysis

The synthesis of 1,3-Bis(2-fluoroethyl)-1-nitrosourea involves a nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . Diethyleneurea (DEU), I-(2-fluoroethyl)-3-ethyleneurea (FEU), and I-(2-chloroethyl)-3-ethyleneurea (CEU) are used as starting materials in the synthesis .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-fluoroethyl)-1-nitrosourea includes 19 bonds in total, with 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea derivative .


Chemical Reactions Analysis

The nitrosation of 'HF-labelled 1,3-bis-(2-fluoroethyl) urea ("F-BFU) produces '?-BFNU with a radiochemical yield of 5-10% . Nitrosation of "F-labelled 1-(2-chloroethyl)-3-(2-fluoroethyl) urea ("F-CFU) gives "F-CFNU as a mixture of two isomers .

Scientific Research Applications

  • Mechanism of Action and Antitumor Activity:

    • The nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, react covalently with nucleic acids and decompose to generate haloethyl carbonium ions, which are crucial in their cytotoxic and mutagenic actions (Tong & Ludlum, 1978).
    • This compound is compared with other nitrosoureas like 1,3-Bis-chloroethyl-1-nitrosourea (BCNU) in terms of its decomposition products and mode of antitumor action. The formation of haloethyl carbonium ion is suggested to be a critical step in its antitumor activity (Colvin et al., 1976).
  • Pharmacokinetics in Brain Tumors:

    • The pharmacokinetics of 1,3-Bis(2-chloroethyl)nitrosourea, a related compound, have been studied in human brain tumors using positron emission tomography, shedding light on the behavior of similar compounds like 1,3-Bis(2-fluoroethyl)-1-nitrosourea in tumor environments (Diksic et al., 1984).
  • Synthesis and Radiochemical Applications:

    • 18F-labelled 1,3-Bis-(2-fluoroethyl) nitrosourea (18F-BFNU) was synthesized for potential use in imaging and diagnostic studies, indicating the compound's utility in nuclear medicine (Farrokhzad et al., 1984).
  • Mutagenicity and Cytotoxicity Studies:

    • Studies on Chinese hamster cells showed that nitrosoureas, including 1,3-Bis(2-fluoroethyl)-1-nitrosourea, induce dose-dependent increases in mutant frequency, providing insights into their mutagenic potential and cytotoxicity (Bradley et al., 1980).
  • DNA Interaction and Cross-Linking:

    • Research has shown that nitrosoureas like 1,3-Bis(2-fluoroethyl)-1-nitrosourea can undergo reactions with guanosine to generate fluoroethylguanosine, which has antitumor effects. This suggests their role in DNA interaction and potential in cancer therapy (Ludlum & Tong, 1978).

properties

IUPAC Name

1,3-bis(2-fluoroethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLHZIGYXCDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)NC(=O)N(CCF)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160896
Record name Bis-(fluoroethyl)nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(fluoroethyl)nitrosourea

CAS RN

13908-91-3
Record name Bis-(fluoroethyl)nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(fluoroethyl)nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-(fluoroethyl)nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-(FLUOROETHYL)NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Naghipur, MG Ikonomou, P Kebarle… - Journal of the American …, 1990 - ACS Publications
Reaction of deoxyguanosine with 1, 3-bis (2-fluoro-1, 1-dideuterioethyl)-1-nitrosourea in Tris or cacodylate buffer, pH 7.1, at 37 C affords, among the products, 7-(2-fluoro-2, 2-…
Number of citations: 48 pubs.acs.org
JA Montgomery, R James, GS McCaleb… - Journal of medicinal …, 1967 - ACS Publications
An investigation of the chemistry of l, 3-bis (2-chloroethyl)-l-nitrosourea (BCNU) and other 1, 3-disubstituted l-nitrosoureas has led to a better understanding of the reactions of this class …
Number of citations: 268 pubs.acs.org
GP Wheeler, S Chumley - Journal of Medicinal Chemistry, 1967 - ACS Publications
Figure 1. Measurement of the alkylating activities of several compounds. With the exception of the tests with diazomethane, the reaction mixtures were heated in a boiling-water bath for …
Number of citations: 132 pubs.acs.org
SK Carter, FM Schabel Jr, LE Broder… - Advances in cancer …, 1973 - Elsevier
Publisher Summary This chapter focuses on nitrosoureas and its use in cancer treatment. Nitrosoureas is one of the exciting groups of compounds to arise out of the Chemotherapy …
Number of citations: 253 www.sciencedirect.com
L Liu, L Yan, JR Donze, SL Gerson - Molecular cancer therapeutics, 2003 - AACR
Methoxyamine (MX) has been shown to potentiate the antitumor effect of temozolomide (TMZ) in human tumor xenograft models. This potentiation is due to the reactivity of MX with …
Number of citations: 75 aacrjournals.org
CN Sprung, YP Wang, DL Miller, DD Giannini… - Mutation Research …, 2001 - Elsevier
We have investigated the genotoxic effects of 1-(2-hydroxyethyl)-1-nitrosourea (HENU). We have chosen this agent because of its demonstrated ability to produce N7-(2-hydroxyethyl) …
Number of citations: 7 www.sciencedirect.com
MG Ikonomou, A Naghipur, JW Lown… - … & environmental mass …, 1990 - Wiley Online Library
The products of the reaction of the anticancer agent 1,3‐bis(2‐fluoroethyl)‐1‐nitrosourea (BFNU) and BFNU‐1,1,1′, 1′‐d 4 with the DNA base deoxyguanosine were characterized by …
Number of citations: 22 onlinelibrary.wiley.com
PG Penketh, K Shyam, AC Sartorelli - Biochemical pharmacology, 2000 - Elsevier
1,2-Bis(sulfonyl)hydrazine derivatives, designed to generate several of the electrophilic species classically believed to be responsible for the alkylating (chloroethylating) and/or …
Number of citations: 99 www.sciencedirect.com
JW Lown, LW McLaughlin, YM Chang - Bioorganic Chemistry, 1978 - Elsevier
3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and related 2-haloethylnitrosoureas covalently cross-link DNA under physiological conditions. The rate of the cross-linking increases with …
Number of citations: 111 www.sciencedirect.com
WJ Bodell - … Research/Fundamental and Molecular Mechanisms of …, 2003 - Elsevier
The purpose of this study has been to measure the formation and repair of individual DNA alkylation products in 9L, 9L-2 and BTRC-19 cell lines after treatment with 1-(2-chloroethyl)-1-…
Number of citations: 27 www.sciencedirect.com

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